molecular formula C17H12F3N3O B6091003 GAC0001E5

GAC0001E5

Cat. No.: B6091003
M. Wt: 331.29 g/mol
InChI Key: NKINUPRRPNHKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for GAC0001E5 involve several steps. The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and purification processes. The specific details of the synthetic route are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as the compound is primarily used in research settings .

Chemical Reactions Analysis

GAC0001E5 undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.

    Reduction: The compound can be reduced under specific conditions, altering its chemical structure and activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GAC0001E5 has several scientific research applications, including:

    Cancer Research: this compound has been shown to inhibit cancer cell proliferation by disrupting glutamine metabolism and inducing oxidative stress. .

    Metabolic Studies: The compound is used to study the role of liver X receptors in regulating lipid and cholesterol metabolism. .

    Drug Development: this compound is being explored as a potential therapeutic agent for targeting metabolic pathways in cancer treatment. .

Mechanism of Action

GAC0001E5 exerts its effects by acting as an inverse agonist of liver X receptors. It binds to liver X receptors and inhibits their activity, leading to the downregulation of genes involved in glutamine metabolism and lipid synthesis. This disruption of metabolic pathways results in increased oxidative stress and cell death in cancer cells. The compound also downregulates the expression of fatty acid synthase and other key metabolic enzymes .

Properties

IUPAC Name

4-phenyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O/c18-17(19,20)12-7-4-8-13(9-12)21-16-22-14(10-15(24)23-16)11-5-2-1-3-6-11/h1-10H,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKINUPRRPNHKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.